sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors.
Brand Name:
Vulcanchem
CAS No.:
127299-93-8
VCID:
VC21163599
InChI:
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
SMILES:
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Molecular Formula:
C19H21ClNNaO4
Molecular Weight:
385.8 g/mol
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
CAS No.: 127299-93-8
Cat. No.: VC21163599
Molecular Formula: C19H21ClNNaO4
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
![sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate - 127299-93-8](/images/no_structure.jpg)
Specification
Description | BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors. |
---|---|
CAS No. | 127299-93-8 |
Molecular Formula | C19H21ClNNaO4 |
Molecular Weight | 385.8 g/mol |
IUPAC Name | sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
Standard InChI | InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 |
Standard InChI Key | SNJIJYKMYQRHRC-WJKBNZMCSA-M |
Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] |
SMILES | CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] |
Canonical SMILES | CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] |
Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator